1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride
Description
Context and Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems are a fascinating class of bicyclic organic compounds where two rings are connected through a single, shared atom known as the spiro atom. This structural feature imparts a distinct three-dimensionality, as the two rings are typically oriented in perpendicular planes. This rigid, well-defined spatial arrangement is of great interest in medicinal chemistry and materials science.
The significance of spirocyclic systems stems from several key attributes:
Structural Rigidity and Complexity: The spiro junction limits conformational flexibility, which can be highly advantageous in drug design for optimizing binding to biological targets. This rigidity helps in creating molecules with a precise spatial arrangement of functional groups.
Novel Chemical Space: Spirocycles provide access to novel and underexplored molecular scaffolds. Their inherent three-dimensional nature allows for the creation of compounds that occupy a different region of chemical space compared to more common flat, aromatic systems, which can lead to new intellectual property.
Improved Physicochemical Properties: Incorporating a spirocyclic motif can improve a molecule's properties, such as its solubility and metabolic stability, which are critical factors in the development of pharmaceuticals.
Presence in Nature and Medicine: Many natural products and existing drugs feature spirocyclic cores, underscoring their biological relevance and potential for therapeutic applications. They are found in compounds developed for treating a range of conditions, including obesity, pain, and various cardiovascular and psychotic disorders. google.com
General Overview of 1,5-Dioxa-9-aza-spiro[5.5]undecane Hydrochloride as a Core Structure for Chemical Investigations
1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride is a specific example of a spirocyclic compound built upon the spiro[5.5]undecane framework. Its structure consists of two six-membered rings: a piperidine (B6355638) ring and a 1,3-dioxane (B1201747) ring, sharing a single carbon atom. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient starting material for synthesis.
Chemically, this compound can be viewed as a protected form of 4-piperidone (B1582916), where the ketone group is masked as an ethylene (B1197577) ketal (the 1,5-dioxa group). This protection is crucial in multi-step syntheses. It allows chemists to perform reactions on the secondary amine at the 9-position of the piperidine ring without interference from the otherwise reactive ketone group. Once the desired modifications at the nitrogen are complete, the ketal can be removed (deprotected) to reveal the original ketone if needed.
This strategy makes 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride a valuable building block or intermediate. While extensive academic literature detailing the specific use of this exact compound is not widespread, its structural components are fundamental in medicinal chemistry. Patents related to spirocyclic cyclohexane (B81311) derivatives for therapeutic applications, such as those targeting opioid receptors, often utilize such core structures, frequently in their hydrochloride salt form, as starting points for creating more complex molecules. google.com The commercial availability of derivatives, such as 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane, further indicates its role as a foundational scaffold for chemical elaboration. bldpharm.com
Table 1: Chemical Properties of 1,5-Dioxa-9-aza-spiro[5.5]undecane Hydrochloride
| Property | Value |
| CAS Number | 71879-41-9 |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | 1,5-dioxa-9-azaspiro[5.5]undecane;hydrochloride |
| Synonyms | Piperidin-4-one ethylene ketal hydrochloride |
Academic and Research Relevance of the Spiro[5.5]undecane Scaffold in Contemporary Chemical Synthesis
The broader spiro[5.5]undecane scaffold is a subject of significant academic and industrial research, serving as a versatile template for constructing molecules with diverse biological activities. Its rigid, three-dimensional structure is a desirable feature for designing ligands that can interact with complex biological targets with high specificity.
Research findings highlight the scaffold's utility in several areas:
Drug Discovery: Derivatives of the spiro[5.5]undecane core are widely investigated for therapeutic purposes. For instance, diazaspiro[5.5]undecane systems (where another carbon is replaced by nitrogen) have been explored as antagonists for GABA-A receptors and for the treatment of various immune system and cell signaling disorders. google.com Similarly, 1-oxa-9-azaspiro[5.5]undecane derivatives have been synthesized and evaluated for antituberculosis activity. nih.gov
Oncology Research: The spiro[5.5]undecane framework has been used to develop novel compounds with potential anti-cancer properties. Studies have reported the synthesis of spiro[5.5]undecane-1,5,9-trione derivatives and their evaluation against cancer cell lines, demonstrating the scaffold's potential as a framework for new anticancer agents. uq.edu.au
Advanced Synthesis Methods: The construction of the spiro[5.5]undecane core has also driven innovation in synthetic methodology. Researchers have developed efficient synthesis routes, including microwave-assisted reactions, to accelerate the production of these complex molecules. uq.edu.augoogleapis.com
The academic interest in the spiro[5.5]undecane scaffold lies in its ability to present substituents in well-defined vectors, which is crucial for structure-activity relationship (SAR) studies. By systematically modifying the periphery of this rigid core, chemists can fine-tune a molecule's biological activity and pharmacokinetic properties, paving the way for the development of novel therapeutics.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-10-8(11-7-1)2-4-9-5-3-8;/h9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIKIDHLZKHSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)OC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669718 | |
| Record name | 1,5-Dioxa-9-azaspiro[5.5]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71879-41-9 | |
| Record name | 1,5-Dioxa-9-azaspiro[5.5]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,5 Dioxa 9 Aza Spiro 5.5 Undecane Hydrochloride and Its Chemical Analogues
Retrosynthetic Analysis of the 1,5-Dioxa-9-aza-spiro[5.5]undecane Framework
Retrosynthetic analysis provides a logical approach to deconstruct the target molecule into simpler, commercially available starting materials. For the 1,5-Dioxa-9-aza-spiro[5.5]undecane core, two primary disconnections are considered.
The first key disconnection involves the spiroketal moiety. Spiroketals are typically formed via the acid-catalyzed intramolecular cyclization of a dihydroxy-ketone precursor. Therefore, disconnecting the two C-O bonds of the dioxane ring reveals a key intermediate: a 4-piperidone (B1582916) derivative bearing a hydroxyethyl group at the 4-position. This intermediate is primed for cyclization to form the spirocyclic core.
A second set of disconnections focuses on the piperidine (B6355638) ring. The C-N bonds within the piperidine can be disconnected through strategies like intramolecular nucleophilic substitution or ring-closing metathesis. A powerful approach for forming substituted piperidines is the aza-[3+3] annulation, which would deconstruct the six-membered nitrogen heterocycle into a three-carbon electrophilic component and a three-carbon nucleophilic component. nih.gov This leads to simpler, acyclic precursors that can be assembled in a convergent manner.
This dual-pronged retrosynthetic approach allows for modularity in the synthesis, enabling the introduction of various substituents on either the piperidine or the precursor to the dioxane ring, thus facilitating the creation of a library of chemical analogues.
Classical Synthetic Routes
Classical synthetic methods for constructing the aza-spiro[5.5]undecane framework rely on well-established reaction classes, including cyclization reactions, multi-component reactions, and strategic functional group interconversions.
Cyclization Reactions and Annulation Strategies
Cyclization and annulation reactions are cornerstone strategies for the construction of cyclic systems like the piperidine ring within the target scaffold. These reactions build the ring system by forming one or more C-C or C-N bonds in a single or sequential process.
Aza-[3+3] Annulation: This formal cycloaddition represents a highly convergent method for synthesizing piperidine-containing heterocycles. nih.gov It typically involves the condensation of a vinylogous amide with an α,β-unsaturated iminium salt, proceeding through a tandem sequence of N-1,4-addition followed by C-1,2-addition and elimination. nih.gov This strategy has proven pivotal in the synthesis of various aza-spirocycles. nih.gov
Intramolecular Nucleophilic Addition: The cyclization of bicyclic N-acyliminium ions with tethered π-type nucleophiles is a key strategy for preparing the 1-aza-spiro[5.5]undecane skeleton. semanticscholar.org This approach allows for the stereoselective formation of the spirocyclic core, with the stereochemistry being controlled by the conformation of the bicyclic iminium ion intermediate. semanticscholar.org
Aza-Prins Cyclization: The aza-Prins cyclization, involving the intramolecular addition of an alkene to an iminium ion, is a powerful tool for synthesizing nitrogen-containing heterocycles. rsc.org Variants using alkynes have been frequently employed in alkaloid synthesis and offer a direct route to functionalized piperidine rings. rsc.org
[3+2] Annulation: While leading to five-membered rings, [3+2] annulation reactions, for instance between azadienes and haloalcohols, are fundamental in building spiro-oxazolidines, showcasing the utility of annulation in creating spirocyclic systems under mild, transition-metal-free conditions. nih.govresearchgate.net
| Strategy | Description | Key Intermediates | Reference |
|---|---|---|---|
| Aza-[3+3] Annulation | Formal [3+3] cycloaddition to form a six-membered piperidine ring. | Vinylogous amides, α,β-unsaturated iminium salts | nih.gov |
| N-Acyliminium Ion Cyclization | Intramolecular attack of a nucleophile onto a bicyclic iminium ion. | Bicyclic N-acyliminium ions | semanticscholar.org |
| Aza-Prins Cyclization | Intramolecular addition of an alkene or alkyne to an iminium ion. | Iminium ions, unsaturated amines/amides | rsc.org |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. For the synthesis of related diazaspiro[5.5]undecane systems, MCRs have been effectively employed.
One notable example is the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones through a cascade [5+1] double Michael addition reaction. This method utilizes N,N-dimethyl barbituric acid and diaryldivinylketones, proceeding in the presence of a base at ambient temperature to furnish the spiro-heterocyclic derivatives in excellent yields. researchgate.net Another approach involves the ultrasound-irradiated reaction of barbituric acid derivatives, aromatic aldehydes, and urea to construct 8,10-diazaspiro[5.5]undecane-1,5,9-triones, demonstrating a convenient and high-yielding protocol. researchgate.net These examples highlight the potential of MCRs to rapidly assemble the complex spiro[5.5]undecane core from simple starting materials.
Functional Group Transformations and Interconversions
Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. ic.ac.uk This is a critical tactical aspect in multi-step synthesis, allowing for the introduction or modification of reactive sites at appropriate stages.
In the context of 1,5-Dioxa-9-aza-spiro[5.5]undecane synthesis, FGIs are essential. For instance, a key precursor, a dihydroxy ketone, can be assembled using nitroalkanes. nih.gov The nitro group acts as a masked carbonyl; a nitroaldol or Michael reaction can be used to form the carbon skeleton, and a subsequent Nef reaction converts the nitro group into the required ketone for spiroketalization. nih.gov Other crucial FGIs include the reduction of amides or nitriles to form the piperidine amine, the conversion of alcohols to good leaving groups (like tosylates or halides) to facilitate intramolecular cyclizations, and the protection/deprotection of the nitrogen atom during the synthetic sequence. ic.ac.ukvanderbilt.edu
| Initial Group | Target Group | Typical Reagent(s) | Purpose |
|---|---|---|---|
| Nitro (R-NO₂) | Ketone (R=O) | Nef Reaction (e.g., NaNO₂, H₂SO₄) | Unmasking ketone for spiroketalization nih.gov |
| Amide (R-CONH-R') | Amine (R-CH₂-NH-R') | LiAlH₄, BH₃ | Formation of piperidine ring nitrogen ic.ac.uk |
| Alcohol (R-OH) | Alkyl Halide (R-X) | SOCl₂, PBr₃ | Creating an electrophile for cyclization vanderbilt.edu |
| Ketone/Aldehyde | Ketal/Acetal (B89532) | Diol, Acid Catalyst | Protection of carbonyl group |
Advanced Synthetic Strategies and Developments
Modern synthetic chemistry focuses on achieving high levels of efficiency and selectivity, particularly in the construction of stereochemically complex molecules. For spiro[5.5]undecanes, this translates to the development of methods that can control the configuration of the spirocenter and other stereogenic centers within the molecule.
Stereoselective and Asymmetric Synthesis of Spiro[5.5]undecanes
The major challenge in the synthesis of chiral spiro compounds is the stereoselective creation of the spirocenter. mdpi.com Fortunately, many natural products possess the thermodynamically more stable configuration, which can favor ring closure under equilibrium conditions. mdpi.com
Substrate-Controlled Diastereoselectivity: The stereocenters present in an acyclic precursor can direct the stereochemical outcome of the spirocyclization. For example, the intramolecular nucleophilic addition on a bicyclic iminium ion to form a 1-aza-spiro[5.5]undecane framework can proceed with complete control of the newly formed stereocenter, with the nucleophile approaching anti to a bulky substituent on the existing ring. semanticscholar.org
Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones, allows for the asymmetric synthesis of substituted 3,9-diazaspiro[5.5]undecanes. The auxiliary guides the stereoselective alkylation or Michael addition, after which it can be cleaved to yield the enantiomerically enriched product. researchgate.net
Asymmetric Catalysis: The development of chiral catalysts has revolutionized asymmetric synthesis. An asymmetric version of the aza-[3+3] annulation has been developed using chiral amine salts as catalysts, achieving moderate enantiomeric excess. nih.gov Similarly, rhodium-catalyzed asymmetric cyclopropanation reactions have been used to generate related azaspiro[n.2]alkanes with high diastereoselectivity and enantioselectivity. nih.gov
These advanced strategies are crucial for accessing specific stereoisomers of 1,5-Dioxa-9-aza-spiro[5.5]undecane and its analogues, which is often a prerequisite for their application in pharmacology and other fields where specific three-dimensional structures are required for biological activity.
Cascade and Tandem Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to the synthesis of complex molecules like spiroketals from simple starting materials in a single operation, avoiding the isolation of intermediates. researchgate.net This strategy is highly valuable for constructing the intricate architecture of compounds such as 1,5-Dioxa-9-aza-spiro[5.5]undecane.
A notable example of a cascade reaction for the synthesis of a closely related analogue is the Prins cascade cyclization used to produce 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This process involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. This reaction represents the first synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization. orgsyn.org
Another relevant synthetic pathway involves the reaction of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde (B43269). This reaction, upon heating in boiling ethanol, leads to the formation of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles. researchgate.net
For the synthesis of the core spiroketal structure, a procedure for the preparation of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane has been detailed. This multi-step process starts from tris(hydroxymethyl)aminomethane hydrochloride and 1,1-dimethoxycyclohexane, proceeding through a transketalization followed by further transformations to yield the functionalized spirocycle. nih.gov
A palladium-catalyzed cascade reaction has been developed for the synthesis of chiral (N,N)-spiroketals. This method involves an enantioconvergent aminocarbonylation and an intramolecular dearomative nucleophilic aza-addition. researchgate.netelifesciences.org This formal [3+1+1] spiroannulation uses racemic quinazoline-derived heterobiaryl triflates, carbon monoxide, and amines to produce a variety of (N,N)-spiroketals in high yields and with excellent enantioselectivities. researchgate.netelifesciences.org
| Reaction Type | Starting Materials | Product | Key Features |
| Prins Cascade Cyclization | Aldehydes, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | 1,9-Dioxa-4-azaspiro[5.5]undecane derivatives | First report of spiromorpholinotetrahydropyran synthesis via Prins bicyclization. orgsyn.org |
| Aminomethylation | 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, primary amines, formaldehyde | 7-Alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles | Formation of a complex diazaspiro bicyclic system. researchgate.net |
| Multi-step Synthesis | Tris(hydroxymethyl)aminomethane hydrochloride, 1,1-dimethoxycyclohexane | 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane | Stepwise construction of the functionalized 1,5-dioxaspiro[5.5]undecane core. nih.gov |
| Pd-catalyzed Cascade | Racemic quinazoline-derived heterobiaryl triflates, carbon monoxide, amines | Chiral (N,N)-Spiroketals | Enantioconvergent, high yield and enantioselectivity. researchgate.netelifesciences.org |
Catalytic Methodologies in Spirocyclic Construction (e.g., Olefin Metathesis)
Catalytic methods are pivotal in modern organic synthesis, offering efficient and selective routes to complex molecules. For the construction of spirocycles, transition-metal catalysis, including olefin metathesis, has been widely explored. While specific applications of olefin metathesis for the direct synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane are not extensively documented, the principles are applicable to the synthesis of its precursors and analogues.
Transition-metal catalysis is a cornerstone for tandem functionalizations in the synthesis of oxa-cycles. researchgate.net For instance, a palladium-catalyzed carbonylative Sonogashira coupling in tandem with a double annulation reaction has been used to synthesize benzannulated researchgate.netresearchgate.net-spiroketals from o-iodophenols and terminal alkynols. researchgate.net
In a different approach, a facile synthesis of chiral aza-spirocyclic indanones has been achieved with excellent enantioselectivities (81%–98% ee) through a rhodium-catalyzed asymmetric domino conjugate addition/1,4-Rh shift/nucleophilic addition. researchgate.net
The synthesis of aza-spiro compounds has also been achieved in aqueous micellar solutions without the need for transition-metal catalysis. Micellar solutions of cetyltrimethylammonium bromide (CTAB) surfactant facilitate the spirocyclization of keto-ynamides, providing access to naturally occurring aza-spiro compounds. researchgate.net
Green Chemistry Principles in Synthetic Route Design
Green chemistry principles are increasingly being integrated into synthetic route design to minimize environmental impact. This involves the use of safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents.
A key aspect of green chemistry is the reduction of solvent use. The synthesis of aza-spiro compounds in aqueous micellar solutions is a prime example of a greener approach, utilizing water as the solvent. researchgate.net Another strategy is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, as demonstrated in the synthesis of (2R,5S)-theaspirane. mdpi.com
The use of environmentally benign catalysts is also a central tenet of green chemistry. For instance, the development of synthetic protocols that are metal-free, use inexpensive catalysts like hypervalent iodine(III), and are performed at ambient temperature contribute to greener chemical processes. mdpi.com The use of ethanol as a solvent and the generation of clean by-products are also desirable features of a green synthesis. mdpi.com
| Green Chemistry Principle | Application in Spirocycle Synthesis | Example |
| Safer Solvents | Use of water as a solvent in micellar catalysis. | Synthesis of aza-spiro compounds from keto-ynamides in CTAB micellar solutions. researchgate.net |
| Energy Efficiency | Microwave-assisted reactions to reduce reaction times. | Synthesis of (2R,5S)-theaspirane. mdpi.com |
| Catalysis | Use of metal-free and inexpensive catalysts. | Hypervalent iodine(III) catalyzed S-N bond formation. mdpi.com |
| Waste Prevention | One-pot multi-step reactions to avoid intermediate purification. | Telescoping multiple reactions in micellar media. researchgate.net |
Optimization of Reaction Conditions and Process Efficiency
The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound while ensuring the process is efficient and scalable. This involves a systematic study of various parameters such as solvent, catalyst, temperature, and reaction time.
Solvent Effects and Reaction Medium Selection
The choice of solvent can significantly influence the outcome of a reaction, affecting reaction rates, selectivity, and even the reaction pathway. For the synthesis of aza-flavanone from aminochalcone, the solvent polarity and its ability to form hydrogen bonds were found to be critical. A high yield was achieved in ethanol, a protic solvent, which can stabilize the zwitterionic intermediate through hydrogen bonding. In contrast, the reaction in a non-polar solvent like benzene gave a negligible yield. researchgate.net
In the context of aza-Michael additions, polar protic solvents have been shown to promote the reaction of anilines with Michael acceptors without the need for any additional promoting agent. The selectivity of the reaction can be tuned by the choice of solvent. For instance, with methyl acrylate, mono-addition occurs in water, while the di-adduct is formed in hexafluoroisopropyl alcohol (HFIP). bohrium.com
Catalyst Development and Ligand Design
The development of efficient and selective catalysts is a key area of research for the synthesis of complex molecules. For the asymmetric synthesis of (N,N)-spiroketals, a palladium-catalyzed cascade reaction has been developed. The stereochemical outcome of this reaction was found to be determined by the atroposelective dynamic kinetic asymmetric transformation (DyKAT) aminocarbonylation step. researchgate.netelifesciences.org
The design of chiral ligands is crucial for achieving high enantioselectivity in asymmetric catalysis. For the iridium-catalyzed asymmetric hydrogenation of bridged biaryl lactones, a chiral tridentate ligand, O-SpiroPAP, derived from O-SPINOL, was successfully synthesized and applied, leading to excellent yields and enantioselectivities. clockss.org
In the synthesis of chiral aza-spirocyclic indanones, a rhodium-catalyzed asymmetric domino reaction was developed. The factors affecting the selectivity were systematically studied to optimize the reaction. researchgate.net
Yield Enhancement and Purity Control Strategies
Maximizing the yield and ensuring the purity of the final product are paramount in chemical synthesis. This often involves a combination of optimizing reaction conditions and developing effective purification methods.
In the synthesis of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, a 74% combined yield over two iterations was achieved through careful control of the reaction conditions and purification steps. nih.gov The subsequent conversion to 1,5-dioxaspiro[5.5]undecan-3-one was achieved in 96% yield. nih.gov However, purification by distillation was found to cause partial decomposition, highlighting the importance of choosing the appropriate purification method. nih.gov
A specific synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecane Hydrochloride, a close analogue of the target compound, reported a yield of 97%. thieme-connect.com This high yield was likely achieved through optimization of the reaction parameters and purification of the final product.
| Parameter | Influence on Reaction | Example |
| Solvent | Affects reaction rate, selectivity, and mechanism. | High yield of aza-flavanone in ethanol due to stabilization of intermediates. researchgate.net |
| Catalyst | Determines reaction pathway and stereoselectivity. | Pd-catalyzed cascade for chiral (N,N)-spiroketals. researchgate.netelifesciences.org |
| Ligand | Crucial for enantioselectivity in asymmetric catalysis. | O-SpiroPAP ligand for Ir-catalyzed hydrogenation. clockss.org |
| Purification | Essential for obtaining high purity products. | Avoidance of distillation for 1,5-dioxaspiro[5.5]undecan-3-one to prevent decomposition. nih.gov |
Separation and Purification Techniques for Synthesized Compounds
The purification of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride and its chemical analogues is a critical step to isolate the target compounds from reaction mixtures, byproducts, and unreacted starting materials. The selection of an appropriate technique depends on the physicochemical properties of the compound, such as its polarity, solubility, and thermal stability, as well as the nature of the impurities. Common methods employed for the purification of these spirocyclic systems include chromatography, extraction, crystallization, and distillation.
Chromatography
Chromatography is a widely used and versatile technique for the separation and purification of aza-spiro compounds. The choice of chromatographic method and stationary phase is crucial for achieving effective separation.
Silica Gel Chromatography : For many spirocyclic piperidines, column chromatography using silica gel is a standard purification method. nih.gov Following the reaction, the crude product is often concentrated by rotary evaporation, and the resulting residue is then subjected to silica gel chromatography to isolate the desired compound. nih.gov This technique has also been successfully applied to the separation of complex mixtures of spiro-fused cycloalkyl-embedded porphodimethenes, where individual products were isolated using silica gel column chromatography. worldscientific.com
High-Performance Liquid Chromatography (HPLC) : For the separation of enantiomers of chiral spiro compounds, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice. researchgate.netunife.it For instance, the enantiomers of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and its diastereomeric hydroxy acetals were successfully resolved using HPLC on a swollen microcrystalline triacetylcellulose column. researchgate.net The effectiveness of enantioseparation via HPLC relies heavily on selecting the appropriate CSP, which can range from polysaccharide-based resins to protein-bonded phases. unife.itmdpi.com
Extraction and Concentration
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. In the synthesis of analogues like 1,5-dioxaspiro[5.5]undecan-3-one, the aqueous reaction mixture is repeatedly extracted with an organic solvent, such as dichloromethane, to isolate the product. nih.gov The combined organic layers are then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated in vacuo to yield the crude product. nih.govnih.gov Care must be taken during concentration, as residual solvents can be challenging to remove. One suggested method to aid in the removal of impurities like dichloromethane is to dilute the product with a nonpolar solvent like pentane and then reconcentrate it under high vacuum. nih.gov
Crystallization and Precipitation
Crystallization is an effective method for purifying solid compounds. This technique can be initiated by changing the solvent composition, temperature, or pH of the solution. For certain 3-azaspiro[5.5]undecane derivatives, purification is achieved through precipitation by acidification. The reaction mixture is treated with an acid, such as 10% aqueous HCl, which causes the desired product to precipitate out of the solution as a crystalline solid. researchgate.net For some compounds, storing the concentrated oil at low temperatures (e.g., -20 °C) can induce solidification, allowing for separation. nih.gov
Distillation
While distillation is a common method for purifying liquids, it may not be suitable for all spiro compounds. Thermally labile molecules can decompose at elevated temperatures. For example, attempts to purify 1,5-dioxaspiro[5.5]undecan-3-one via short-path or bulb-to-bulb distillation resulted in partial decomposition of the product through ketal cleavage, leading to contamination of the distillate. nih.gov
The following table summarizes various separation and purification techniques applied to analogues of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride.
Interactive Data Table: Purification Methods for Aza-Spiro Compounds and Analogues
| Compound Class | Purification Method | Specific Conditions | Outcome |
| Spirocyclic Piperidines | Silica Gel Chromatography | The residue after rotary evaporation was purified on a silica gel column. nih.gov | Isolation of pure spirocyclic piperidine products. nih.gov |
| Spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one | HPLC | Stationary Phase: Swollen microcrystalline triacetylcellulose. researchgate.net | Resolution of enantiomers. researchgate.net |
| 1,5-Dioxaspiro[5.5]undecan-3-one | Extraction & Concentration | Extracted with dichloromethane; dried over anhydrous sodium sulfate; concentrated in vacuo. nih.gov | Isolation of the product as a pale yellow oil. nih.gov |
| 3-Azaspiro[5.5]undecane derivatives | Precipitation | Acidification of the reaction mixture with 10% aqueous HCl. researchgate.net | Isolation of products as crystalline powders. researchgate.net |
| Cycloalkyl-fused porphodimethenes | Silica Gel Column Chromatography | Not specified. | Separation of individual products from a mixture. worldscientific.com |
Derivatization Chemistry and Functionalization Strategies of the Spiro 5.5 Undecane Core
Modification at the Nitrogen Atom (N-9)
The secondary amine at the N-9 position is the most nucleophilic and readily functionalized site within the 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold. This allows for a wide range of derivatization reactions, including N-alkylation, N-arylation, and N-acylation, to introduce diverse substituents.
N-Arylation: The nitrogen atom can act as a nucleophile in substitution reactions with activated aryl halides. For instance, the scaffold is cited for its potential use in the synthesis of 5-alkynyl-pyrimidine derivatives, which are investigated as kinase inhibitors. In this context, the N-9 atom of the spirocycle participates in a nucleophilic aromatic substitution (SNAr) reaction with a suitably functionalized pyrimidine (B1678525) ring.
N-Acylation and Carbamate (B1207046) Formation: The nucleophilic nitrogen is also readily acylated. A notable example is the formation of a carbamate through reaction with benzyl (B1604629) chloroformate, yielding 1,5-Dioxa-9-aza-spiro[5.5]undecane-9-carboxylic acid, phenylmethyl ester. This reaction, commonly known as Cbz-protection, is a standard strategy in organic synthesis to protect amines or to create stable carbamate linkages.
These modifications at the N-9 position are fundamental for incorporating the spirocyclic core into larger molecular frameworks, particularly in the development of medicinal chemistry building blocks.
| Derivative Name | CAS Number | Type of Modification | Reagent/Reaction Type |
|---|---|---|---|
| 1,5-Dioxa-9-aza-spiro[5.5]undecane-9-carboxylic acid, phenylmethyl ester | 143656-77-3 | N-Acylation (Carbamate) | Benzyl chloroformate (Cbz-Cl) |
| 9-(pyrimidin-5-yl)-1,5-Dioxa-9-aza-spiro[5.5]undecane derivative | Not Specified | N-Arylation | Nucleophilic Aromatic Substitution |
Functionalization of the Dioxane Ring System
The 1,5-dioxane portion of the spirocycle is a ketal, specifically a propylene (B89431) ketal of a 4-piperidone (B1582916). This is reflected in one of the compound's synonyms, "Piperidone-4-propylenketal". nih.gov In synthetic chemistry, ketals are most commonly employed as protecting groups for ketones due to their stability under neutral and basic conditions.
The primary functionalization strategy for the dioxane ring is its removal via acid-catalyzed hydrolysis. Treatment of 1,5-Dioxa-9-aza-spiro[5.5]undecane with aqueous acid cleaves the ketal linkage, revealing the parent ketone. This deprotection yields a 4-piperidone derivative, where the nature of the substituent at the nitrogen atom (either a hydrogen or a group installed via reactions described in section 3.1) is retained. The resulting 4-piperidone offers a new site for functionalization, such as reactions at the α-carbons or conversion of the ketone to other functional groups. The stability of similar 1,5-dioxaspiro[5.5]undecane systems is known to be sensitive to prolonged exposure to certain conditions, which can lead to ketal cleavage. nih.gov
Substitution and Elaboration of the Cyclohexane (B81311) Moiety
Direct functionalization of the C-H bonds on the cyclohexane (piperidine) moiety of the 1,5-Dioxa-9-aza-spiro[5.5]undecane core is challenging due to their general lack of reactivity. Elaboration of this part of the scaffold is typically approached indirectly after initial modifications at more reactive sites.
Strategic approaches to functionalize the piperidine (B6355638) ring carbons often involve two main pathways:
Protection of the Nitrogen: The N-9 atom is first protected (e.g., as a carbamate) to prevent side reactions. Subsequent steps could involve deprotonation of the α-carbons with a strong base, followed by reaction with an electrophile.
Hydrolysis of the Ketal: As described in section 3.2, hydrolysis of the dioxane ring generates a 4-piperidone. The resulting ketone activates the adjacent α-carbons, enabling classical enolate chemistry such as aldol (B89426) reactions, alkylations, or Mannich reactions to install substituents on the piperidine ring.
These multi-step strategies are necessary to achieve selective substitution on the cyclohexane portion of the molecule.
Synthesis of Spiro-Fused Heterocyclic Derivatives
While the 1,5-Dioxa-9-aza-spiro[5.5]undecane core is itself a spiroheterocycle, it can also serve as a starting point for the construction of more complex, fused heterocyclic systems. Such syntheses typically rely on the reactivity of the N-9 position.
A general strategy involves reacting the spirocycle with a bifunctional reagent that can participate in an initial intermolecular reaction followed by a subsequent intramolecular cyclization. For example:
N-alkylation with a reagent containing a second electrophilic site (e.g., an epoxy-halide or a halo-ester) could be followed by an intramolecular ring-closing reaction to form a new fused ring.
N-acylation with a reagent bearing a latent nucleophile could be used to set the stage for a subsequent cyclization.
These approaches leverage the primary reactivity of the nitrogen atom to build additional cyclic structures onto the spiro[5.5]undecane framework, thereby increasing molecular complexity.
Regioselectivity and Chemoselectivity in Derivatization Reactions
The derivatization chemistry of 1,5-Dioxa-9-aza-spiro[5.5]undecane is governed by the distinct reactivity of its two main functional components: the secondary amine and the spiroketal. This difference allows for a high degree of chemoselectivity.
Under Basic or Neutral Conditions: The N-9 atom is the most reactive site. It readily undergoes nucleophilic attack on a variety of electrophiles (acyl halides, alkyl halides, etc.) while the ketal remains intact. This allows for selective functionalization of the nitrogen without disturbing the dioxane ring.
Under Acidic Conditions: The secondary amine is protonated to form an unreactive ammonium (B1175870) salt. In contrast, the ketal becomes labile and is susceptible to hydrolysis. This allows for the selective deprotection of the ketone functionality while the nitrogen is rendered non-nucleophilic.
This predictable, pH-dependent reactivity enables chemists to selectively target different parts of the molecule. One can either modify the nitrogen first and carry the protected ketone through subsequent synthetic steps, or hydrolyze the ketal first to unmask the ketone for further elaboration. This orthogonal reactivity is a key feature that makes the 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold a useful building block in organic synthesis.
Structural Elucidation and Conformational Analysis of 1,5 Dioxa 9 Aza Spiro 5.5 Undecane Systems
Advanced Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for confirming the molecular structure, determining stereochemistry, and analyzing the conformational dynamics of 1,5-Dioxa-9-aza-spiro[5.5]undecane systems in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for investigating the detailed structure and dynamic behavior of spirocyclic systems in solution. rsc.org Both ¹H and ¹³C NMR provide critical information on the chemical environment of each nucleus, allowing for the assignment of stereoisomers and the analysis of ring conformations. researchgate.net
In derivatives of the 1,5-dioxaspiro[5.5]undecane skeleton, the chemical shifts and coupling constants of the protons are highly sensitive to their spatial orientation (axial or equatorial) within the six-membered rings. researchgate.net For instance, the presence of substituents on the carbocycle can lead to the formation of distinct diastereoisomers, which are often distinguishable and quantifiable by NMR. researchgate.net The stereochemistry of these compounds is complex, potentially involving both axial and helical chirality. rsc.orgresearchgate.net
Advanced 2D NMR techniques such as HSQC, HMBC, and TOCSY are employed to unambiguously assign all proton and carbon signals. mdpi.com Furthermore, Nuclear Overhauser Effect (NOE) experiments are crucial for determining through-space proximity between protons, which helps in establishing the relative configuration and preferred conformation of the molecule.
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 3-CH₃ | 0.72 (s) | 18.86 |
| 3-CH₂-CH₃ | 0.67 (t) | 7.27 |
| 3-CH₂-CH₃ | 1.25 (q) | 27.78 |
| C2/C4 | - | 68.02 / 68.31 |
| C6 (Spiro) | - | 97.44 |
| C7/C11 | - | 32.52 / 33.12 |
| C8/C10 | 1.49-1.55 (m) | 23.42 |
| C9 | 1.30 (m) | 27.50 |
Data are for 3-Ethyl-3-methyl-9-tert-butyl-1,5-dioxaspiro[5.5]undecane and serve as an illustrative example of the chemical shifts in this class of compounds. researchgate.net
Mass spectrometry is a key analytical technique used to confirm the molecular weight and elemental composition of 1,5-Dioxa-9-aza-spiro[5.5]undecane and its derivatives. researchgate.netdergipark.org.tr For the hydrochloride salt (C₈H₁₅NO₂·HCl), the expected monoisotopic mass is 193.0921 g/mol . High-resolution mass spectrometry (HRMS) can verify the elemental formula by providing a highly accurate mass measurement.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. Plausible fragmentation pathways for the 1,5-Dioxa-9-aza-spiro[5.5]undecane cation would include:
α-cleavage: Fission of bonds adjacent to the nitrogen atom in the piperidine (B6355638) ring, a common pathway for cyclic amines.
Ring Cleavage: Fragmentation of the dioxane or piperidine rings, potentially involving retro-Diels-Alder-type reactions or cleavage at the spiro center.
Loss of Small Molecules: Elimination of neutral fragments such as ethylene (B1197577) or formaldehyde (B43269) from the dioxane ring.
| Species | Formula | Calculated Mass (m/z) | Notes |
|---|---|---|---|
| [M]⁺ (Free Base) | C₈H₁₅NO₂ | 157.11 | Molecular ion of the free base. |
| [M+H]⁺ (Protonated) | C₈H₁₆NO₂ | 158.12 | Protonated molecule, commonly observed in ESI-MS. |
| M (Hydrochloride) | C₈H₁₆ClNO₂ | 193.67 | Molecular weight of the hydrochloride salt. sigmaaldrich.com |
Vibrational and electronic spectroscopies provide complementary information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present. For 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride, key absorption bands would include:
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine. In the hydrochloride salt, this may appear as a broader, more complex absorption for the ammonium (B1175870) salt (N⁺-H) shifted to a lower frequency (around 2400-2800 cm⁻¹).
C-H stretching: Sharp peaks just below 3000 cm⁻¹ for aliphatic C-H bonds.
C-O stretching: Strong, characteristic bands in the 1050-1200 cm⁻¹ region due to the C-O-C ether linkages of the dioxane ring. researchgate.net
N-H bending: A band around 1500-1600 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy: The parent 1,5-Dioxa-9-aza-spiro[5.5]undecane system lacks significant chromophores (i.e., conjugated π-systems). Therefore, it is not expected to show strong absorption in the UV-Vis region (200-800 nm). Any observed absorptions would be weak and typically occur at shorter wavelengths (<220 nm), corresponding to n → σ* transitions of the heteroatoms. Characterization of derivatives often involves the introduction of aromatic or other chromophoric groups to facilitate UV-Vis analysis. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3200-3400 |
| N⁺-H (Ammonium Salt) | Stretch | 2400-2800 (broad) |
| C-H (Aliphatic) | Stretch | 2850-2960 |
| C-O (Ether) | Stretch | 1050-1200 (strong) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive, high-resolution information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and conformational details.
The spiro carbon atom (C6) is a key structural feature, and its geometry is typically a distorted tetrahedron. X-ray diffraction studies on related 1,5-dioxaspiro[5.5]undecane systems reveal the precise geometric parameters of the spirocyclic core. researchgate.net The bond angles around the spiro center deviate slightly from the ideal 109.5° due to the steric strain imposed by the fused ring system. The bond lengths within the rings are generally consistent with standard values for C-C, C-O, and C-N single bonds.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length (Å) | C-O | ~1.35 - 1.45 |
| C-C (spiro) | ~1.52 - 1.55 | |
| Bond Angle (°) | O-C(spiro)-C | ~106 - 112 |
| C-C(spiro)-C | ~108 - 114 |
Note: These values are from related structures and serve as typical examples for the spiro[5.5]undecane framework. researchgate.net
In the solid state, the two six-membered rings of the spiro[5.5]undecane system adopt specific low-energy conformations. researchgate.net
Piperidine Ring: The piperidine ring, being a substituted cyclohexane (B81311) analog, overwhelmingly prefers a chair conformation to minimize torsional and steric strain.
1,3-Dioxane (B1201747) Ring: The conformation of the 1,3-dioxane ring is more flexible. While it can also adopt a chair conformation, crystallographic studies on related compounds have shown it can exist in other topologies, such as a distorted envelope or a bath (boat) conformation. rsc.orgresearchgate.net The specific conformation adopted is influenced by substituents on the ring and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net
Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)
While a specific crystal structure for 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride is not extensively detailed in publicly accessible crystallographic databases, its intermolecular interactions and crystal packing can be reliably inferred from the analysis of analogous structures, particularly those containing piperidinium (B107235) chloride and 1,5-dioxane moieties.
The primary and most dominant intermolecular interaction in the crystal lattice of the hydrochloride salt is expected to be the strong charge-assisted hydrogen bond between the protonated secondary amine of the piperidine ring (N⁺-H) and the chloride anion (Cl⁻). This N⁺-H···Cl⁻ interaction is a defining feature in the crystal structures of numerous piperidine hydrochloride derivatives, serving as a primary motif that organizes the molecules in the solid state. nih.gov The cation, shaped by its spirocyclic structure, would enclose the chloride anion, which in turn is linked to the cation via this strong hydrogen bond. nih.gov
Given the saturated, non-aromatic nature of the 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold, π-π stacking interactions are not a feature of its crystal packing. These interactions are characteristic of compounds containing aromatic rings that can stack in parallel or displaced arrangements, a feature absent in this aliphatic spirocycle. libretexts.orgwikipedia.org The crystal packing is therefore dictated by a network of hydrogen bonds and weaker van der Waals forces.
Table 1: Expected Intermolecular Interactions in 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
|---|---|---|---|
| Charge-Assisted Hydrogen Bond | N⁺-H (Piperidinium) | Cl⁻ | Primary structural motif, linking cation and anion. |
| Hydrogen Bond | C-H (Aliphatic) | O (Dioxane) | Secondary linking motif, contributing to network formation. |
| Hydrogen Bond | C-H (Aliphatic) | Cl⁻ | Stabilizing interaction, linking adjacent molecules. |
| van der Waals Forces | All atoms | All atoms | General packing stabilization. |
Conformational Analysis Through Computational Chemistry
Computational chemistry provides powerful tools to investigate the structural and dynamic properties of molecules like 1,5-Dioxa-9-aza-spiro[5.5]undecane, for which extensive experimental data may be limited.
Molecular Mechanics and Quantum Chemical Calculations for Energy Landscapes
The conformational energy landscape of spirocyclic systems can be effectively mapped using a combination of molecular mechanics (MM) and quantum chemical calculations. For 1,5-Dioxa-9-aza-spiro[5.5]undecane, the primary degrees of freedom are the conformations of the two six-membered rings: the piperidine ring and the 1,5-dioxane ring.
Both rings are expected to adopt low-energy chair conformations, analogous to cyclohexane. wikipedia.org The spiro fusion enforces a rigid perpendicular orientation of the two rings. Molecular mechanics force fields (e.g., MMFF or AMBER) can be used to perform systematic conformational searches, identifying low-energy minima corresponding to different chair and boat/twist-boat combinations.
Quantum chemical calculations can then be used to refine the energies of these conformers. The resulting potential energy surface would likely show deep energy wells corresponding to the dual-chair conformation, with significantly higher energies for conformations involving one or more twist-boat forms. Methods like steered molecular dynamics can be employed to explore the free-energy profiles associated with transitions between these states, providing insight into the energy barriers for conformational changes. nih.govnih.gov
Ab Initio and Density Functional Theory (DFT) Studies of Conformational Preferences
Ab initio and Density Functional Theory (DFT) calculations offer a higher level of accuracy for determining the preferred conformations of 1,5-Dioxa-9-aza-spiro[5.5]undecane. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G**), are well-suited for optimizing geometries and calculating the relative energies of different conformers. e-tarjome.com
For the piperidine ring in the protonated state, the N-H bond can exist in either an axial or equatorial position. In the gas phase and nonpolar solvents, the equatorial conformation is generally found to be more stable for piperidine itself. wikipedia.org DFT calculations would be able to precisely quantify this energy difference for the subject spirocycle.
Similarly, the 1,5-dioxane ring has a strong preference for the chair conformation. Theoretical studies on the related 1,7-dioxa-spiro[5.5]undecane have shown that conformations maximizing stabilizing anomeric effects are favored. e-tarjome.com For the 1,5-dioxa-9-aza-spiro[5.5]undecane cation, DFT and Natural Bond Orbital (NBO) analysis would elucidate the key stereoelectronic interactions, such as hyperconjugation between oxygen lone pairs and anti-bonding C-C or C-N orbitals, that stabilize the ground state conformation. e-tarjome.comnih.gov
Table 2: Comparison of Computational Methods for Conformational Analysis
| Method | Strengths | Limitations | Application for Spiro[5.5]undecane Systems |
|---|---|---|---|
| Molecular Mechanics (MM) | Computationally fast; suitable for large systems and long simulations. | Accuracy is dependent on the quality of the force field parameters. | Initial conformational searches and generating ensembles for MD. |
| Ab Initio (e.g., MP2) | High accuracy; based on first principles without empirical data. nih.gov | Computationally expensive; limited to smaller systems. | High-accuracy single-point energy calculations for key conformers. |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. nih.gov | Choice of functional can impact results. | Geometry optimization, frequency calculations, and determining relative conformational energies. e-tarjome.com |
Molecular Dynamics Simulations for Dynamic Structural Behavior
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of 1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride in a simulated environment, such as in solution. mdpi.comnih.gov By solving Newton's equations of motion for the system, MD simulations generate a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings over time. mdpi.com
Furthermore, MD simulations are invaluable for studying the solvation structure. They can characterize the hydration shell around the molecule, showing the arrangement of water molecules and their hydrogen bonding interactions with the protonated amine, the chloride ion, and the dioxane oxygen atoms. This provides a dynamic picture that complements the static view from crystal structure analysis. rsc.org For complex biological systems, MD simulations are routinely used to understand how ligands bind to proteins and the conformational changes that occur upon binding. mdpi.com
Mechanistic Investigations of Chemical Transformations Involving 1,5 Dioxa 9 Aza Spiro 5.5 Undecane
Reaction Mechanisms Governing Spirocycle Formation
The formation of the 1,5-Dioxa-9-aza-spiro[5.5]undecane skeleton can be conceptualized through several synthetic strategies, primarily involving the construction of the piperidine (B6355638) ring onto a pre-existing 1,3-dioxane (B1201747) or vice versa. While specific literature detailing the precise formation mechanism of this exact spirocycle is limited, analogous syntheses of related spiro[5.5]undecane systems provide valuable mechanistic insights.
One plausible pathway involves the condensation of a suitable precursor, such as a protected 4-piperidone (B1582916) derivative, with a 1,3-diol. The reaction likely proceeds through an acid-catalyzed mechanism, where protonation of the ketone carbonyl group enhances its electrophilicity, facilitating nucleophilic attack by the diol. Subsequent intramolecular cyclization and dehydration would then yield the spirocyclic ketal structure.
Alternatively, strategies focusing on the formation of the piperidine ring are also prevalent in the synthesis of spiropiperidines. whiterose.ac.uk These can include intramolecular cyclizations of appropriately functionalized precursors. For instance, a radical hydroarylation approach has been used for the construction of spirocyclic piperidines from linear aryl halide precursors, employing a photoredox catalyst. nih.gov Another strategy involves the diastereoselective synthesis of 1-aza-spiro[5.5]undecane skeletons through the cyclization of bicyclic enamines via in situ generated N-acyliminium ions under acidic conditions. semanticscholar.org
A notable method for the formation of a related 1,9-dioxa-4-azaspiro[5.5]undecane system is the Prins cascade cyclization. This process involves the coupling of aldehydes with a suitably substituted sulfonamide under acidic conditions, proceeding through a series of intramolecular ring closures. acs.org
Detailed Analysis of Nucleophilic and Electrophilic Pathways
The reactivity of 1,5-Dioxa-9-aza-spiro[5.5]undecane is characterized by the nucleophilic nature of the secondary amine in the piperidine ring and the potential for electrophilic attack at the oxygen atoms of the dioxane ring, particularly after protonation.
Nucleophilic Pathways: The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile. It can readily participate in reactions with a variety of electrophiles. For instance, it can undergo N-alkylation, N-acylation, and Michael additions. The hydrochloride salt form would require deprotonation to unmask this nucleophilicity. The nucleophilic addition of secondary cyclic amines, such as piperidine, to nitriles to form amidines has been shown to be catalyzed by zinc(II) compounds. rsc.org
Electrophilic Pathways: The oxygen atoms of the 1,3-dioxane ring can act as Lewis bases, accepting protons from an acid catalyst. This protonation makes the spirocyclic carbon and the adjacent methylene (B1212753) carbons of the dioxane ring more susceptible to nucleophilic attack, leading to ring-opening reactions, as will be discussed in the section on acid-catalyzed transformations.
Oxidation and Reduction Mechanisms of the Spirocyclic Scaffold
The 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold contains functionalities that are susceptible to both oxidation and reduction.
Oxidation Mechanisms: The secondary amine of the piperidine ring is the primary site for oxidation. Oxidation of N-heterocycles can be achieved using various reagents. For instance, N-heterocycle-stabilized iodanes (NHIs) have been shown to be effective for the mild oxidation of various functional groups. beilstein-journals.org Traditional methods for the direct nitrogen oxidation of heterocyclic compounds often utilize peroxide-based oxidizing agents, such as hydrogen peroxide or m-chloroperoxybenzoic acid, sometimes in the presence of a catalyst. researchgate.net The oxidation of piperidine derivatives can lead to the formation of various products, including hydroxylamines, nitroxides, and imines, depending on the oxidant and reaction conditions.
Reduction Mechanisms: The spiroacetal moiety is generally stable to reduction under standard conditions. However, reductive cyclization strategies have been employed in the synthesis of spiroacetals, leading to stereoselective formation of products with a single anomeric stabilization. nih.gov These methods often involve the reductive lithiation of a cyano acetal (B89532) precursor, which then undergoes intramolecular cyclization. While direct reduction of the 1,5-dioxa-9-aza-spiro[5.5]undecane scaffold is not a common transformation, the possibility of ring opening followed by reduction of an intermediate aldehyde or ketone could be envisioned under specific conditions.
Acid-Catalyzed Transformations and Hydrolysis Mechanisms
The spiroacetal linkage in 1,5-Dioxa-9-aza-spiro[5.5]undecane is susceptible to acid-catalyzed hydrolysis. This process involves the protonation of one of the oxygen atoms in the dioxane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation leads to the formation of a hemiacetal, which can then undergo further hydrolysis to yield the corresponding ketone (4-piperidone) and 1,3-propanediol.
The general mechanism for the acid-catalyzed hydrolysis of an acetal can be summarized in the following steps:
Protonation of an oxygen atom of the acetal.
Cleavage of a carbon-oxygen bond to form an alcohol and a resonance-stabilized carbocation.
Nucleophilic attack by a water molecule on the carbocation.
Deprotonation to form a hemiacetal.
Protonation of the remaining alkoxy group.
Elimination of the alcohol to form a protonated carbonyl group.
Deprotonation to yield the final ketone or aldehyde.
It has been noted that in some cases, acid additives can permit the ring opening and halogenation of spiroketals at reduced temperatures to produce ω-iodo enol ethers. rsc.org The stability of the ketal in 1,5-dioxaspiro[5.5]undecan-3-one has been reported to be significantly more stable to acidic reaction conditions compared to its acetonide and diethylketal analogues. nih.gov
Stereochemical Control and Diastereoselective Reaction Mechanisms
The spirocyclic nature of 1,5-Dioxa-9-aza-spiro[5.5]undecane introduces elements of chirality and stereoisomerism. The spiro carbon atom itself is a stereocenter if the substitution pattern on the rings is appropriate. The stereochemistry of derivatives of 1,5-dioxaspiro[5.5]undecane has been investigated, revealing the potential for axial chirality. researchgate.net
Diastereoselective Synthesis: The synthesis of spirocycles often presents challenges in controlling the stereochemistry at the spirocenter and any other stereocenters present in the molecule. Diastereoselective synthetic routes are therefore highly sought after. A notable example is the diastereoselective synthesis of the 1-aza-spiro[5.5]undecane skeleton. semanticscholar.org This approach utilizes the intramolecular nucleophilic addition of an unsaturated carbon-carbon bond onto a tetrasubstituted bicyclic iminium ion. The cyclization occurs with a high degree of stereocontrol, with the incoming nucleophile approaching anti to a directing group on the piperidine ring precursor. semanticscholar.org
In other spiro[5.5]undecane systems, biocatalytic methods have been employed to achieve stereoselectivity. For instance, a D-aminoacylase-catalyzed [5+1] double Michael addition has been shown to produce cis-isomers of (hetero)spiro[5.5]undecane derivatives with high diastereoselectivity. researchgate.net Furthermore, the synthesis of enantioenriched spirocyclic 2-arylpiperidines has been achieved through kinetic resolution, involving asymmetric deprotonation with a chiral base. rsc.org
Investigation of Tautomerism and Isomerization Processes
Currently, there is a lack of specific research in the scientific literature concerning the tautomerism and isomerization processes of 1,5-Dioxa-9-aza-spiro[5.5]undecane.
Tautomerism: Tautomerism in this molecule is not readily apparent. The piperidine ring does not possess the necessary functionality for common tautomeric transformations like keto-enol or imine-enamine tautomerism in its ground state.
Isomerization: Isomerization could potentially occur under certain conditions. For instance, acid-catalyzed ring-chain isomerization is a possibility, where the spirocycle exists in equilibrium with an open-chain form. However, the stability of the spiroacetal would likely favor the cyclic form under normal conditions.
Conformational isomerization, involving the flipping of the cyclohexane (B81311) and piperidine rings between chair conformations, is an expected dynamic process. The presence of substituents on the rings would influence the equilibrium between different conformers. The stereoisomerism of some spiro-1,3-dioxanes has been discussed in the context of the helical chirality of the 1,5-dioxaspiro[5.5]undecane skeleton, where the flipping of a symmetrically substituted ring can result in an enantiomeric inversion. researchgate.net
Further research is required to fully elucidate the potential for tautomerism and isomerization in 1,5-Dioxa-9-aza-spiro[5.5]undecane and its derivatives.
Chemical Applications Beyond Biological Systems
Utilization as Chemical Building Blocks in Diversified Synthesis
The rigid, three-dimensional structure of 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride makes it a valuable building block in organic synthesis. The presence of a secondary amine within the piperidine (B6355638) ring offers a reactive site for a variety of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Synthetic strategies involving related azaspirocycles often utilize the nitrogen atom for derivatization, such as N-arylation or N-alkylation, to build libraries of compounds for various screening purposes. The ketal functionality in 1,5-Dioxa-9-aza-spiro[5.5]undecane is generally stable under basic and neutral conditions but can be manipulated under acidic conditions, offering a potential deprotection strategy to reveal a ketone, further expanding its synthetic utility.
Role as Precursors for Specialty Chemicals and Chemical Intermediates
As a functionalized heterocyclic compound, this compound serves as a precursor for the synthesis of specialty chemicals and more complex chemical intermediates. The inherent reactivity of the secondary amine allows for its transformation into a wide array of derivatives.
For example, acylation or sulfonylation of the nitrogen atom can lead to the formation of amides and sulfonamides, respectively. These functional groups are key components in many specialty chemicals, including those with applications in agrochemicals and fine chemicals. Furthermore, the piperidine ring can undergo ring-opening reactions under specific conditions, although this is less common, to yield linear molecules with multiple functional groups.
The synthesis of derivatives from related azaspiroketals has been explored in the context of developing potent antimycobacterial agents. nih.govnih.gov In these studies, the azaspiroketal moiety was shown to enhance the potency and selectivity of the parent compounds. nih.govnih.gov This highlights the potential of the 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold to be elaborated into high-value specialty chemicals.
Examples of Potential Derivatization Reactions:
| Reaction Type | Reagents | Potential Product Class |
| N-Alkylation | Alkyl halide, Base | Tertiary Amines |
| N-Acylation | Acyl chloride, Base | Amides |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Tertiary Amines |
| N-Arylation | Aryl halide, Catalyst (e.g., Pd) | N-Aryl Piperidines |
Potential in Materials Science and Polymer Chemistry
The application of this compound in materials science and polymer chemistry is a largely unexplored area. However, the structural features of the molecule suggest several potential avenues for research. The bifunctional nature of the compound, with a reactive amine and a stable spiroketal core, could be exploited in the synthesis of novel polymers.
For instance, the secondary amine could be used as a monomer in step-growth polymerization reactions, such as the formation of polyamides or polyurethanes. The rigid spirocyclic unit, when incorporated into a polymer backbone, could impart unique properties to the resulting material, such as increased thermal stability, enhanced rigidity, and altered solubility.
Furthermore, derivatives of this compound could potentially be used as additives or modifiers for existing polymers. The polar nature of the molecule might improve the surface properties of nonpolar polymers, such as adhesion and dyeability. While specific research on 1,5-Dioxa-9-aza-spiro[5.5]undecane in this field is lacking, studies on other spiro compounds have shown their utility in creating materials with interesting properties, such as hole-transporting materials for electronic devices. researchgate.net
Development of Chemical Probes and Research Tools
Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools often relies on scaffolds that can be readily functionalized with reporter groups (e.g., fluorophores, biotin) and that exhibit specific interactions with their targets. The 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold holds potential for the development of novel chemical probes.
The secondary amine provides a convenient handle for attaching various tags or linkers without significantly altering the core structure. The rigid conformation of the spirocycle can help in presenting the attached functionalities in a well-defined orientation, which can be crucial for specific binding events.
For example, by attaching a fluorescent dye to the nitrogen atom, one could potentially create a probe to visualize specific cellular compartments or processes, assuming the parent scaffold has some inherent biological activity or can be targeted to a specific protein. The development of indolyl azaspiroketal Mannich bases as antimycobacterial agents demonstrates that this class of compounds can be modified to probe biological functions. nih.govnih.gov
Application as Ligands in Catalysis and Coordination Chemistry
The nitrogen atom in the piperidine ring of 1,5-Dioxa-9-aza-spiro[5.5]undecane possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The development of chiral ligands for asymmetric catalysis is a major area of chemical research, and nitrogen-containing heterocycles are frequently employed in this context. nih.gov
If 1,5-Dioxa-9-aza-spiro[5.5]undecane were to be resolved into its enantiomers, the resulting chiral molecule could serve as a bidentate ligand, with the nitrogen and one of the ether oxygens coordinating to a metal. The rigid spirocyclic backbone would create a well-defined chiral environment around the metal center, which could be used to induce enantioselectivity in a variety of chemical reactions, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions.
While there are no specific reports on the use of 1,5-Dioxa-9-aza-spiro[5.5]undecane as a ligand, the broader class of spirocyclic ligands has shown great promise in asymmetric catalysis. ukzn.ac.za The synthesis and application of novel chiral ligands based on the pentacyclo-undecane framework for asymmetric Diels-Alder reactions highlight the potential of rigid cyclic structures in catalysis. ukzn.ac.za The development of chiral semicorrins and related nitrogen heterocycles as ligands further underscores the importance of this class of compounds in asymmetric synthesis. uwindsor.ca
Challenges and Future Directions in Academic Chemical Research of 1,5 Dioxa 9 Aza Spiro 5.5 Undecane
Overcoming Synthetic Hurdles for Accessing Novel Spirocyclic Frameworks
The synthesis of spirocyclic compounds like 1,5-Dioxa-9-aza-spiro[5.5]undecane presents considerable challenges due to the steric hindrance and angular strain associated with forming the spirocyclic carbon center. Traditional synthetic methods often struggle with low yields and a lack of stereocontrol.
Another significant challenge is the introduction of functional group diversity into the spirocyclic core. Researchers are exploring new methodologies that allow for the late-stage functionalization of the 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold. This would enable the rapid generation of libraries of diverse compounds for biological screening. The development of robust and versatile synthetic routes that can accommodate a wide range of substituents on both the piperidine (B6355638) and dioxane rings is a key area of future research.
Table 1: Selected Synthetic Approaches to Aza-Spiro[5.5]undecane Derivatives
| Synthetic Strategy | Key Features | Reference Compound(s) |
| Prins Cascade Cyclization | One-pot synthesis, formation of multiple bonds | 1,9-Dioxa-4-azaspiro[5.5]undecane derivatives |
| Staudinger [2+2] Cycloaddition | Formation of spiro-centered β-lactams | Spiro-β-lactam derivatives |
| Aza-Achmatowicz Rearrangement | Oxidative ring expansion of furfurylamides | Piperidinol alkaloids |
Advancements in Asymmetric Synthesis Methodologies
The stereochemistry of the spirocenter in 1,5-Dioxa-9-aza-spiro[5.5]undecane and its derivatives plays a crucial role in their biological activity. Therefore, the development of efficient asymmetric synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds. Chiral phosphoric acids, squaramides, and N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts in various asymmetric transformations to construct chiral spirocyclic frameworks with high enantioselectivities. For example, squaramide-catalyzed cascade aza-Michael/Michael additions have been utilized to generate spiro-pyrrolidine derivatives with excellent diastereoselectivities and enantioselectivities.
Future research in this area will likely focus on the development of new chiral catalysts and catalytic systems that can provide access to all possible stereoisomers of 1,5-Dioxa-9-aza-spiro[5.5]undecane derivatives with high stereocontrol. The use of computational methods to design and screen new catalysts is expected to play an increasingly important role in this endeavor.
Development of Novel Analytical and Spectroscopic Techniques for Complex Structures
The unambiguous characterization of complex three-dimensional molecules like 1,5-Dioxa-9-aza-spiro[5.5]undecane and its derivatives requires the use of advanced analytical and spectroscopic techniques. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, the structural complexity of spirocyclic systems can often lead to challenges in data interpretation.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for elucidating the connectivity and stereochemistry of these molecules. In some cases, X-ray crystallography is necessary for the definitive determination of the solid-state structure. However, obtaining suitable crystals for X-ray analysis can be a significant bottleneck.
A key challenge lies in the conformational analysis of these semi-rigid spirocyclic systems in solution. Future advancements in NMR spectroscopy, such as the use of residual dipolar couplings (RDCs) and computational modeling, will be vital for a more detailed understanding of their solution-state conformations. Furthermore, the development of new mass spectrometry techniques, such as ion mobility-mass spectrometry, could provide valuable information on the three-dimensional shape of these molecules in the gas phase.
Table 2: Key Analytical Techniques for the Characterization of Aza-Spiro[5.5]undecane Derivatives
| Technique | Information Provided | Challenges |
| 1D & 2D NMR Spectroscopy | Connectivity, stereochemistry, solution conformation | Signal overlap, complex coupling patterns |
| Mass Spectrometry | Molecular weight, fragmentation patterns | Limited structural information |
| X-ray Crystallography | Definitive solid-state structure | Crystal growth |
Exploration of Unprecedented Chemical Reactivity and Transformation Pathways
The unique structural and electronic properties of the 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold may give rise to unprecedented chemical reactivity and transformation pathways. The presence of the aza-spiroketal moiety, which combines an amine and a ketal at the same spirocenter, is of particular interest.
Furthermore, the nitrogen atom of the piperidine ring offers a handle for a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation, allowing for the synthesis of a wide range of derivatives. The development of novel reactions that selectively functionalize the carbon skeleton of the spirocyclic framework is another exciting area for future research. This could involve C-H activation strategies or the use of directing groups to control the regioselectivity of the transformations.
Computational Design and Prediction of New Spirocyclic Molecules with Tailored Chemical Properties
Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design and discovery of new molecules with desired properties. In the context of 1,5-Dioxa-9-aza-spiro[5.5]undecane, computational methods can be used to predict the conformational preferences of different derivatives, which is crucial for understanding their interaction with biological targets.
In silico screening of virtual libraries of 1,5-Dioxa-9-aza-spiro[5.5]undecane derivatives can help to identify compounds with promising drug-like properties, such as high binding affinity to a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. Quantum mechanical calculations can be employed to study the electronic properties of these molecules and to rationalize their observed reactivity.
A significant future direction is the use of machine learning and artificial intelligence to accelerate the design of new spirocyclic molecules. By training algorithms on existing experimental data, it may be possible to predict the biological activity and physicochemical properties of novel compounds with greater accuracy and speed. This data-driven approach, combined with the ingenuity of synthetic chemists, holds the promise of unlocking the full therapeutic potential of the 1,5-Dioxa-9-aza-spiro[5.5]undecane scaffold and its derivatives.
Q & A
Q. What safety protocols should be followed when handling 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride in laboratory settings?
Answer: The compound is classified under EU regulations with hazard codes Xi (irritant) , R38-41 (skin irritation, serious eye damage), and R53 (harmful to aquatic life). Key safety measures include:
Q. What synthetic strategies are employed for preparing this compound, and how is purity optimized?
Answer: Synthesis typically involves spirocyclization reactions using acid-catalyzed ring closure or nucleophilic substitution. Key steps include:
- Spirocyclization: Reaction of precursors (e.g., amino alcohols with carbonyl compounds) under acidic conditions .
- Purification: High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity, as noted for related spiro compounds .
- Validation: NMR and mass spectrometry for structural confirmation; elemental analysis to verify stoichiometry .
Advanced Questions
Q. How can researchers resolve contradictions in hazard classification data across regulatory frameworks?
Answer: Discrepancies arise between U.S. EPA regulations (reporting requirements for new uses ) and EU hazard codes (R38-41-53 ). Methodological approaches include:
- Comparative Analysis: Cross-referencing Safety Data Sheets (SDS) with regulatory databases (e.g., ECHA, EPA) .
- Experimental Validation: Conducting in vitro toxicity assays (e.g., skin irritation tests) to verify hazard classifications .
- Environmental Impact Studies: Assessing biodegradability and aquatic toxicity to address R53 concerns .
Q. What structural characterization techniques are critical for studying spirocyclic derivatives, and how do structural features influence catalytic applications?
Answer:
- X-ray Diffraction (XRD): Resolves crystal structure and confirms spirocyclic rigidity, as demonstrated for related compounds .
- Spectroscopy: H/C NMR and IR identify functional groups and hydrogen bonding patterns .
- Applications in Catalysis: The rigid spiro scaffold enhances stereoselectivity in asymmetric catalysis. For example, derivatives show promise as chiral ligands in enantioselective synthesis .
Q. How does the spirocyclic structure enhance performance in optoelectronic materials, and what characterization methods validate these properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
